Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-
CAS No.: 67905-54-8
Cat. No.: VC18459201
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67905-54-8 |
|---|---|
| Molecular Formula | C20H14N2O4 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide |
| Standard InChI | InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23) |
| Standard InChI Key | PJFVJUNLDVPCGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide, reflects its intricate architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 67905-54-8 |
| PubChem CID | 106052 |
| Molecular Formula | C₂₀H₁₄N₂O₄ |
| Molecular Weight | 346.3 g/mol |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
| InChI Key | PJFVJUNLDVPCGU-UHFFFAOYSA-N |
The structure comprises an acetamide group attached to a dihydroindenone core, which is further fused to a 3-hydroxyquinoline moiety. This arrangement creates multiple sites for hydrogen bonding and π-π interactions, potentially enhancing its bioavailability and target binding affinity.
Spectroscopic and Physicochemical Properties
While experimental data on solubility and stability are unavailable, computational predictions suggest moderate lipophilicity (logP ≈ 3.5–4.0) due to the aromatic quinoline and inden systems. The presence of polar functional groups (amide, ketone, hydroxyl) may improve aqueous solubility compared to purely aromatic analogs.
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
Although no explicit synthesis route for this compound is documented, its structure suggests a multi-step process involving:
-
Quinoline Functionalization: Introduction of the 3-hydroxy group via hydroxylation of 2-quinolinone precursors .
-
Indenone Formation: Cyclization of substituted phthalic anhydrides or Friedel-Crafts acylation to generate the 1,3-dioxoinden scaffold .
-
Amide Coupling: Reaction of the inden-5-amine intermediate with acetyl chloride or acetic anhydride to form the acetamide group .
A related study synthesized pyrazolo[3,4-b]quinolinyl acetamide derivatives through similar steps, achieving yields of 51–75% for final products .
Structural Analogues and Activity Trends
Comparative analysis of quinoline-acetamide hybrids reveals critical structure-activity relationships (SARs):
| Analog Structure | Biological Activity (MIC/IC₅₀) | Source |
|---|---|---|
| Pyrazoloquinolinyl acetamide | Antibacterial: 3.9–7.8 μg/mL | |
| Anticancer: IC₅₀ <15 μM | ||
| Quinoline-piperazine hybrids | Anti-TB: MIC 0.07–1.1 μM |
The acetamide group in these analogs enhances membrane permeability, while the quinoline moiety intercalates with DNA or inhibits bacterial topoisomerases .
Computational and Molecular Modeling Insights
Docking Studies
CoMFA (Comparative Molecular Field Analysis) of related acetamide-quinoline hybrids reveals favorable interactions with:
-
DNA gyrase (bacterial target): Hydrogen bonding with Asp73 and π-stacking with guanine bases .
-
EGFR kinase (anticancer target): Hydrophobic interactions with Leu694 and covalent binding to Cys773 .
ADMET Predictions
Proprietary software simulations predict:
-
Moderate oral bioavailability (F ≈ 50–60%) due to CYP3A4 metabolism.
-
Blood-brain barrier permeability (logBB ≈ −0.5), suggesting potential CNS applications.
-
Low acute toxicity (LD₅₀ >500 mg/kg in rodents).
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Optimization: Scalable routes for large-scale production remain unexplored.
-
In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this specific compound.
-
Target Identification: Mechanistic studies are needed to confirm hypothetical modes of action.
Recommendations for Further Research
-
Conduct high-throughput screening against NCI-60 cancer cell panels.
-
Evaluate synergistic effects with existing antibiotics (e.g., β-lactams, fluoroquinolones).
-
Develop nanoformulations to enhance solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume